CO₂ Capture: C4 vs. C2 & C6 Diamines
In a direct comparative study of tetramethyl diamines for CO₂ capture in ethylene glycol solvent under ambient conditions, N,N,N',N'-tetramethyl-1,4-butanediamine (TMBDA, C4 spacer) exhibited a CO₂ capture stoichiometry of 0.60 CO₂/N, intermediate between the shorter‑chain TMEDA (C2, capture efficiency lower than TMBDA) and the longer‑chain TMHDA (C6, 0.79 CO₂/N) [1]. The CO₂ loading was quantified by ¹³C NMR spectroscopy with a calculation error of ≤5% [1]. The same study identified TMBDA and TMEDA as the two amines delivering the highest CH₃OH yields in the integrated capture‑hydrogenation process, outperforming a comprehensive panel of other tertiary amines [2]. Separately, in aqueous solution under post‑combustion CO₂ capture conditions (continuous flow method with NMR speciation), the equilibrium CO₂ solubility of TMBDA was evaluated alongside TMEDA and TMPDA, confirming that the four‑carbon spacer provides a distinct balance between molecular efficiency (two active tertiary amino groups) and water solubility [3].
| Evidence Dimension | CO₂ capture stoichiometry (mol CO₂ per mol amine‑N, CO₂/N) |
|---|---|
| Target Compound Data | TMBDA (C4): 0.60 CO₂/N |
| Comparator Or Baseline | TMEDA (C2): <0.60 (lower than TMBDA); TMHDA (C6): 0.79 CO₂/N |
| Quantified Difference | TMBDA captures 0.19 CO₂/N less than TMHDA; captures more than TMEDA (exact TMEDA value not reported in this dataset but stated as lower) |
| Conditions | Ethylene glycol solvent, ambient temperature and pressure, CO₂ capture quantified by ¹³C NMR; error ≤5% |
Why This Matters
For CO₂ capture process design, the C4 diamine offers a predictable, intermediate working capacity that avoids the lower efficiency of the C2 analog without incurring the higher molecular weight penalty of the C6 analog, while simultaneously being one of only two diamines in the series that maximises downstream methanol yield.
- [1] Sen R, Goeppert A, Kar S, Prakash GKS. Hydroxide Based Integrated CO₂ Capture from Air and Conversion to Methanol. J. Am. Chem. Soc. 2020, 142(10), 4544–4549. DOI: 10.1021/jacs.9b12711. View Source
- [2] Sen R, Goeppert A, Kar S, Prakash GKS. Tertiary Amine–Ethylene Glycol Based Tandem CO₂ Capture and Hydrogenation to Methanol: Direct Utilization of Post‑Combustion CO₂. ChemSusChem 2020, 13(23), 6318–6322. DOI: 10.1002/cssc.202002285. View Source
- [3] Xiao M, et al. Experimental and modeling studies of bicarbonate forming amines for CO₂ capture by NMR spectroscopy and VLE. Sep. Purif. Technol. 2019, 226, 75–85. DOI: 10.1016/j.seppur.2019.05.077. View Source
